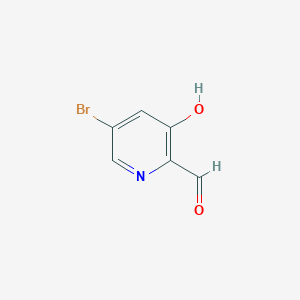
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H30FN3O3S and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Study
The synthesis and antimicrobial activities of compounds related to the quinazoline class, including derivatives similar to N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, have been extensively studied. These compounds show significant potential in combating microbial infections. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and screened for antifungal and antibacterial activities, revealing their capability to inhibit microbial growth effectively (Patel & Patel, 2010). Similarly, novel quinolones containing heterocyclic substituents have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Synthetic Approaches and Structural Analyses
The compound and its related analogs have been the subject of various synthetic strategies aimed at improving their antimicrobial efficacy. Studies have detailed the synthesis processes, including the use of thiazolidinone motifs and Schiff base formations, to create compounds with enhanced biological activity (Patel & Patel, 2010). Moreover, the structural analysis through crystallography and spectroscopy has provided insights into their mechanism of action and potential for further modification to increase their therapeutic index (Saeed & Flörke, 2011).
Antitubercular Activity
Research has also extended to evaluating the antitubercular potential of quinoline derivatives. The novel synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising results against Mycobacterium tuberculosis, indicating the versatility of quinoline derivatives in addressing resistant strains of tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3S/c1-17(2)13-14-31-26(34)22-12-9-19(25(33)29-21-5-3-4-6-21)15-23(22)30-27(31)35-16-24(32)18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNXCPWVOXKYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



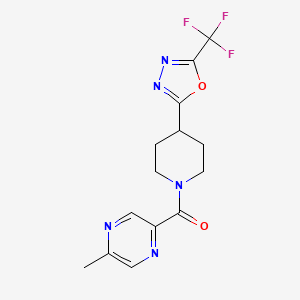
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
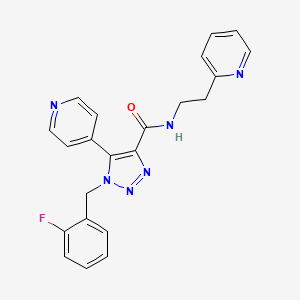
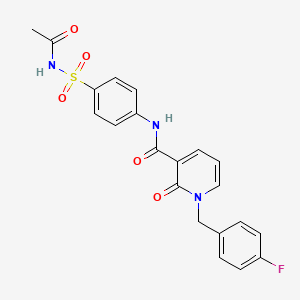
![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)
![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)
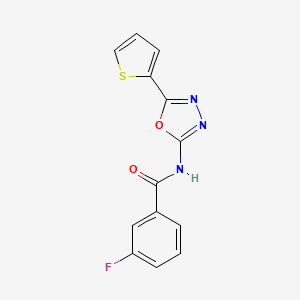
![2-[[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)
![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)
![Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2843911.png)

